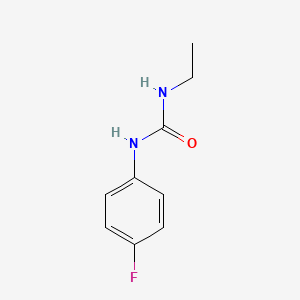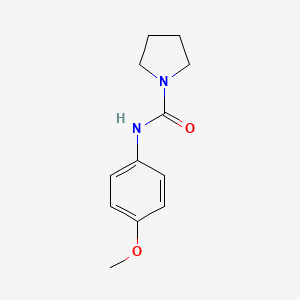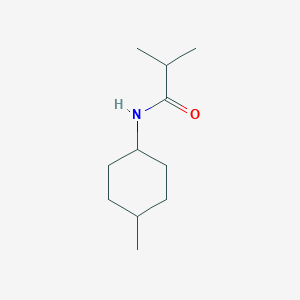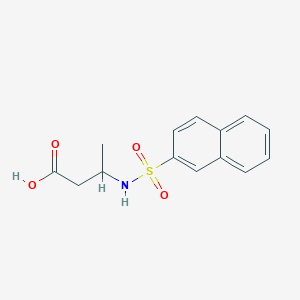
1-(4-Pentan-3-ylpiperazin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Pentan-3-ylpiperazin-1-yl)ethanone, also known as PEPA, is a compound that has been extensively studied in the field of neuroscience. It is a positive allosteric modulator of AMPA receptors, which are important for synaptic plasticity and learning and memory processes.
作用机制
1-(4-Pentan-3-ylpiperazin-1-yl)ethanone acts as a positive allosteric modulator of AMPA receptors, meaning that it enhances the activity of these receptors in response to glutamate, the primary neurotransmitter involved in excitatory signaling in the brain. Specifically, 1-(4-Pentan-3-ylpiperazin-1-yl)ethanone binds to a site on the AMPA receptor that is distinct from the glutamate binding site, causing a conformational change that increases the affinity of the receptor for glutamate and enhances its activity.
Biochemical and Physiological Effects:
1-(4-Pentan-3-ylpiperazin-1-yl)ethanone has been shown to enhance synaptic plasticity and improve learning and memory processes in animal models. It has also been shown to have neuroprotective effects in models of neurological disorders, including Alzheimer's disease and traumatic brain injury. However, the effects of 1-(4-Pentan-3-ylpiperazin-1-yl)ethanone on human subjects have not been extensively studied, and further research is needed to determine its safety and efficacy in humans.
实验室实验的优点和局限性
One advantage of using 1-(4-Pentan-3-ylpiperazin-1-yl)ethanone in lab experiments is its specificity for AMPA receptors, which allows researchers to selectively modulate the activity of these receptors without affecting other neurotransmitter systems. However, a limitation of using 1-(4-Pentan-3-ylpiperazin-1-yl)ethanone is its potential for off-target effects, as it may bind to other sites on the AMPA receptor or interact with other neurotransmitter systems. Additionally, the effects of 1-(4-Pentan-3-ylpiperazin-1-yl)ethanone may vary depending on the specific subtype of AMPA receptor being modulated, which could complicate interpretation of results.
未来方向
Future research on 1-(4-Pentan-3-ylpiperazin-1-yl)ethanone could focus on a variety of areas, including:
1. Development of more selective and potent positive allosteric modulators of AMPA receptors, which could have therapeutic potential for a variety of neurological disorders.
2. Investigation of the effects of 1-(4-Pentan-3-ylpiperazin-1-yl)ethanone on human subjects, including its safety and efficacy as a cognitive enhancer.
3. Examination of the effects of 1-(4-Pentan-3-ylpiperazin-1-yl)ethanone on different subtypes of AMPA receptors, which could shed light on the role of these receptors in different neurological disorders.
4. Development of new animal models of neurological disorders that incorporate the use of 1-(4-Pentan-3-ylpiperazin-1-yl)ethanone, which could provide new insights into the underlying mechanisms of these disorders and potential therapeutic targets.
In conclusion, 1-(4-Pentan-3-ylpiperazin-1-yl)ethanone is a compound that has been extensively studied in the field of neuroscience due to its ability to modulate AMPA receptors. While it has shown promise as a cognitive enhancer and neuroprotective agent, further research is needed to determine its safety and efficacy in humans and to explore its potential for therapeutic applications in a variety of neurological disorders.
合成方法
1-(4-Pentan-3-ylpiperazin-1-yl)ethanone can be synthesized using a variety of methods, including the reaction of piperazine with 3-bromopentane and subsequent treatment with ethyl chloroformate. Another method involves the reaction of piperazine with 3-chloropentane and subsequent treatment with ethyl chloroformate. Both methods have been used successfully to produce 1-(4-Pentan-3-ylpiperazin-1-yl)ethanone with high purity and yield.
科学研究应用
1-(4-Pentan-3-ylpiperazin-1-yl)ethanone has been extensively studied in the field of neuroscience due to its ability to modulate AMPA receptors. AMPA receptors are important for synaptic plasticity, which is the ability of synapses to strengthen or weaken over time in response to changes in activity. Synaptic plasticity is a key component of learning and memory processes, and dysfunction of AMPA receptors has been implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
属性
IUPAC Name |
1-(4-pentan-3-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-4-11(5-2)13-8-6-12(7-9-13)10(3)14/h11H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVXWHIVXJDSBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1CCN(CC1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Pentan-3-ylpiperazin-1-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-[3-(3,4,5-trimethoxyphenyl)propanoyloxy]benzoate](/img/structure/B7478009.png)




![N-[2-(2-oxopyrrolidin-1-yl)ethyl]prop-2-enamide](/img/structure/B7478031.png)







